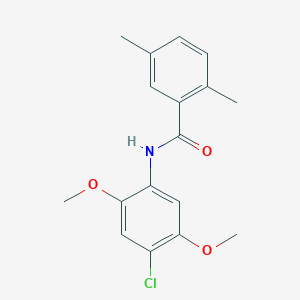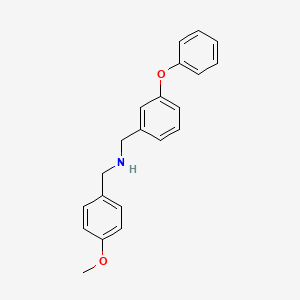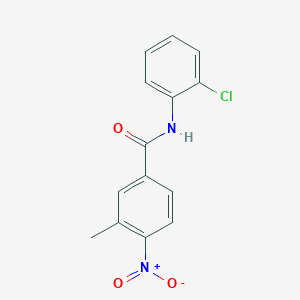
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of compounds known as benzamides and is being studied extensively for its mechanism of action and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in regulating cell growth and survival. It has also been shown to inhibit the BTK pathway, which is important for the survival of B-cell lymphomas. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. The compound has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer cell growth and metastasis. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have anti-inflammatory effects, which may be important for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, which makes it ideal for in vitro and in vivo studies. The compound has also shown high potency and selectivity for its target pathways, which is important for the development of effective cancer drugs. However, there are also limitations to the use of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the compound has not yet been studied extensively in clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. One direction is to study the compound in combination with other cancer drugs, to determine if it has synergistic effects that can enhance the efficacy of these drugs. Another direction is to study the compound in clinical trials, to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and administration of the compound, and to determine its potential use in the treatment of specific types of cancer. Finally, studies are needed to determine the long-term effects of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide on normal cells and tissues, to ensure that it is safe for use as a cancer drug.
Méthodes De Synthèse
The synthesis method of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves several steps. The first step involves the preparation of 2-chloro-3-methyl-4-nitroaniline, which is then reacted with acetic anhydride to form N-acetyl-2-chloro-3-methyl-4-nitroaniline. This compound is then reacted with sodium hydroxide and benzoyl chloride to form N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects with other cancer drugs. The compound has been studied in preclinical models of lymphoma, leukemia, and solid tumors, and has shown promising results in all of these models.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMLXFUELLNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

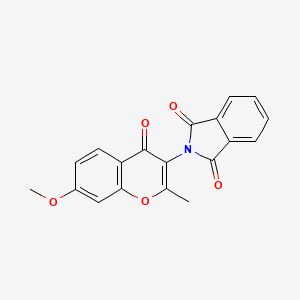
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
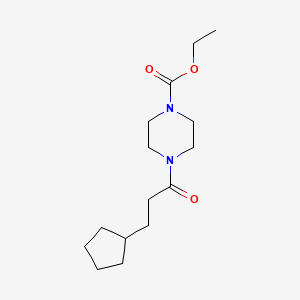
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
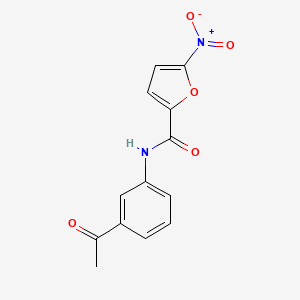
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)


